Ammonium 1-carboxylatoethyl oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 1-carboxylatoethyl oleate is a chemical compound with the molecular formula C21H41NO4. It is an ammonium salt derived from oleic acid, a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammonium 1-carboxylatoethyl oleate can be synthesized through the reaction of oleic acid with ammonium hydroxide. The reaction typically involves the following steps:
Oleic Acid Activation: Oleic acid is first activated by converting it into its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Ammonium Salt Formation: The activated oleic acid is then reacted with ammonium hydroxide (NH4OH) to form this compound.
The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as crystallization or distillation may be employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium 1-carboxylatoethyl oleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ammonium 1-carboxylatoethyl oleate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid metabolism and cell membrane interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, detergents, and emulsifiers for various industrial processes
Wirkmechanismus
The mechanism of action of ammonium 1-carboxylatoethyl oleate involves its interaction with molecular targets such as cell membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, it may interact with specific enzymes, modulating their activity and affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ammonium Oleate (CAS 544-60-5): A related compound with similar emulsifying properties.
Zinc Ammonium Oleate (CAS 68928-32-5):
Uniqueness
Ammonium 1-carboxylatoethyl oleate is unique due to its specific structure, which imparts distinct physicochemical properties. Its ability to form stable emulsions and interact with biological membranes makes it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
94313-71-0 |
---|---|
Molekularformel |
C21H41NO4 |
Molekulargewicht |
371.6 g/mol |
IUPAC-Name |
azane;2-[(Z)-octadec-9-enoyl]oxypropanoic acid |
InChI |
InChI=1S/C21H38O4.H3N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h10-11,19H,3-9,12-18H2,1-2H3,(H,23,24);1H3/b11-10-; |
InChI-Schlüssel |
DNYVIYQZSALBTQ-GMFCBQQYSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)O.N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.